Cas no 1821774-16-6 ((+/-)-cis-N-Boc-4-methyl-pipecolinic acid)
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid Chemical and Physical Properties
Names and Identifiers
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- (+/-)-cis-N-Boc-4-methyl-pipecolinic acid
- (2R,4S)-N-Boc-4-methyl-pipecolinic acid
- 8298AH
- SB34509
- SB34665
- AMY202003202
- 4beta-Methylpiperidine-1,2beta-dicarboxylic acid 1-tert-butyl ester
- (2R,4S)-1-(TERT-BUTOXYCARBONYL)-4-METHYLPIPERIDINE-2-CARBOXYLIC ACID
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- MDL: MFCD18374597
- Inchi: 1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1
- InChI Key: LTNNUMKAWAGPIS-DTWKUNHWSA-N
- SMILES: O(C(C)(C)C)C(N1CC[C@H](C)C[C@@H]1C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 308
- XLogP3: 2
- Topological Polar Surface Area: 66.8
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-1g |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-5g |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 5g |
67826.43CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-500mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 500mg |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-250mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 250mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-100mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 100mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1201-50mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 97% | 50mg |
1797.85CNY | 2021-05-07 | |
| eNovation Chemicals LLC | D969598-100mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 95% | 100mg |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | D969598-250mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 95% | 250mg |
$890 | 2024-07-28 | |
| eNovation Chemicals LLC | D969598-500mg |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 95% | 500mg |
$1565 | 2024-07-28 | |
| eNovation Chemicals LLC | D969598-1g |
(2R,4S)-N-Boc-4-methyl-pipecolinic acid |
1821774-16-6 | 95% | 1g |
$2235 | 2024-07-28 |
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid Suppliers
(+/-)-cis-N-Boc-4-methyl-pipecolinic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (+/-)-cis-N-Boc-4-methyl-pipecolinic acid
Comprehensive Overview of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid (CAS No. 1821774-16-6): Properties, Applications, and Industry Insights
In the rapidly evolving field of pharmaceutical chemistry and organic synthesis, (+/-)-cis-N-Boc-4-methyl-pipecolinic acid (CAS No. 1821774-16-6) has emerged as a compound of significant interest. This chiral building block is widely utilized in the development of peptide-based therapeutics, small molecule drugs, and catalysts. Its unique structural features, including the Boc-protected amine and methyl-substituted piperidine ring, make it a versatile intermediate for asymmetric synthesis and drug discovery programs.
The growing demand for enantiomerically pure compounds in the pharmaceutical industry has placed (+/-)-cis-N-Boc-4-methyl-pipecolinic acid at the forefront of research. Recent trends in AI-driven drug discovery and computational chemistry have further highlighted the importance of such sterically hindered amino acid derivatives. Researchers are particularly interested in its potential applications in GPCR-targeted drugs and CNS-active compounds, aligning with current industry focus on neurodegenerative disease treatments and precision medicine.
From a synthetic chemistry perspective, the CAS 1821774-16-6 compound offers several advantages. The Boc protecting group provides excellent stability during multi-step syntheses while allowing for selective deprotection when needed. This characteristic makes it invaluable for constructing complex molecular architectures, particularly in solid-phase peptide synthesis (SPPS) and combinatorial chemistry approaches. The methyl group at the 4-position introduces valuable steric effects that can influence both the compound's reactivity and the biological activity of resulting molecules.
Quality control and analytical characterization of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid typically involve advanced techniques such as HPLC purity analysis, chiral separation methods, and NMR spectroscopy. These methods ensure batch-to-batch consistency, which is crucial for pharmaceutical applications. The compound's physicochemical properties, including its solubility profile and melting point range, have been extensively documented to facilitate its use in various organic reaction conditions.
In the context of green chemistry initiatives, researchers are exploring more sustainable approaches to synthesize and utilize CAS 1821774-16-6. This includes investigating biocatalytic methods for its production and developing atom-economical transformations that incorporate this valuable scaffold. Such efforts align with the pharmaceutical industry's broader goals of reducing environmental impact while maintaining synthetic efficiency.
The commercial availability of (+/-)-cis-N-Boc-4-methyl-pipecolinic acid from specialized fine chemical suppliers has enabled its widespread adoption in both academic and industrial settings. Current market analyses suggest growing demand for this compound, particularly from contract research organizations (CROs) and biotech startups focusing on novel drug modalities. Its price stability and reliable supply chain make it an attractive option for medicinal chemistry programs.
Looking ahead, the scientific community anticipates expanded applications for 1821774-16-6 in emerging areas such as proteolysis targeting chimeras (PROTACs) and molecular glues. These innovative therapeutic approaches often require precisely functionalized building blocks like N-Boc protected amino acids with defined stereochemistry. As drug discovery paradigms continue to evolve, the importance of well-characterized intermediates such as (+/-)-cis-N-Boc-4-methyl-pipecolinic acid will likely increase further.
For researchers considering working with this compound, it's essential to consult the latest safety data sheets and handle it according to standard laboratory protocols. While not classified as hazardous under normal conditions, proper storage at controlled temperatures and protection from moisture will ensure its long-term stability. The compound's technical specifications and certificates of analysis should be carefully reviewed prior to use in sensitive applications.
In conclusion, (+/-)-cis-N-Boc-4-methyl-pipecolinic acid (CAS No. 1821774-16-6) represents a valuable tool in modern synthetic and medicinal chemistry. Its combination of structural features, synthetic utility, and pharmaceutical relevance ensures its continued importance in both basic research and applied drug development. As the field advances, this compound will undoubtedly play a role in addressing current challenges in drug design and therapeutic innovation.
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